Cabazitaxel-C13 is classified as an antineoplastic agent and belongs to the taxane family of chemotherapy drugs. Its primary application is in oncology, particularly for metastatic castration-resistant prostate cancer. The compound is synthesized from precursor molecules derived from natural sources or through chemical modifications of existing taxanes .
The synthesis of cabazitaxel-C13 involves several key steps that utilize 10-deacetylbaccatin III as a starting material. The synthetic route typically includes:
The synthesis can be achieved using methodologies that minimize hazardous reagents and steps, focusing on efficiency and yield .
Cabazitaxel-C13 has a complex molecular structure characterized by a taxane core with various functional groups. The molecular formula for cabazitaxel is C43H57NO14, while its carbon-13 labeled variant retains this structure but includes isotopic labeling at specific carbon atoms.
Key structural features include:
The precise three-dimensional arrangement can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy .
Cabazitaxel undergoes several chemical reactions during its synthesis and biological activity:
These reactions are typically carried out under controlled conditions (e.g., inert atmospheres) to ensure high yields and purity .
Cabazitaxel exerts its antitumor effects primarily through its interaction with tubulin, a key protein in microtubule formation. The mechanism involves:
Studies have shown that cabazitaxel retains efficacy against tumors resistant to other taxanes due to its unique binding properties .
Cabazitaxel-C13 possesses several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems .
Cabazitaxel-C13 is primarily utilized in cancer research, particularly for:
The ongoing research aims to optimize therapeutic strategies involving cabazitaxel while minimizing side effects associated with cancer treatments .
Cabazitaxel (molecular formula: C~45~H~57~NO~14~) is a semi-synthetic taxane derivative derived from 10-deacetylbaccatin III, sourced from Taxus species needles. Structurally, it differs from docetaxel by methylation at the C7 and C10 hydroxyl positions, resulting in two additional methoxy groups. This modification confers critical pharmacological advantages: (1) Reduced affinity for P-glycoprotein (P-gp), enabling activity against multidrug-resistant tumors; (2) Enhanced blood-brain barrier penetration; and (3) Retention of potent tubulin stabilization despite structural alterations [3] [4] [6]. Its mechanism involves binding to β-tubulin subunits, stabilizing microtubules, and arresting cell division at the G2/M phase. This action remains effective in docetaxel-resistant models due to circumvention of P-gp-mediated efflux [4] [6].
Stable isotope-labeled compounds (SILCs), particularly those incorporating non-radioactive carbon-13 (¹³C), serve as indispensable tools in drug metabolism and pharmacokinetic (DMPK) research. Unlike deuterium (²H), ¹³C introduces negligible kinetic isotope effects due to its minimal mass difference (∼8% vs. ¹²C) compared to deuterium's significant mass increase (∼100% vs. ¹H). This preserves native biochemical behavior while enabling precise tracking via mass spectrometry or NMR. Key applications include:
Table 1: Comparative Properties of Isotopic Labels Used in Pharmaceutical Research
Isotope | Natural Abundance | Mass Difference | Detection Methods | Key Advantages |
---|---|---|---|---|
¹³C | 1.1% | +1 Da | LC-MS, NMR | Minimal KIE; Direct tracing of carbon backbone |
²H | 0.015% | +1 Da | LC-MS | Cost-effective; High isotopic purity |
¹⁵N | 0.37% | +1 Da | LC-MS, NMR | Ideal for protein/peptide studies |
The development of Cabazitaxel-C13 (MedKoo Cat#: 600586) addresses critical limitations in cabazitaxel research:
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: